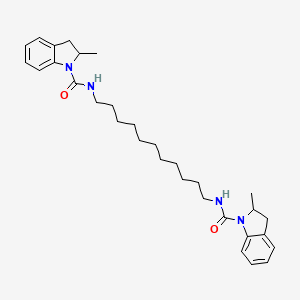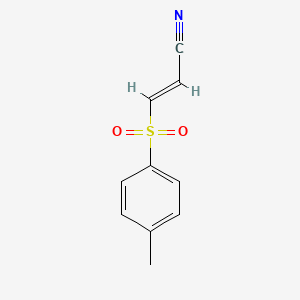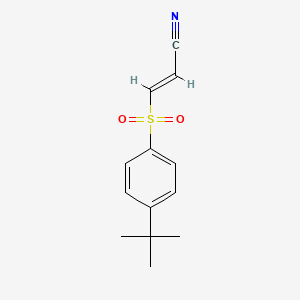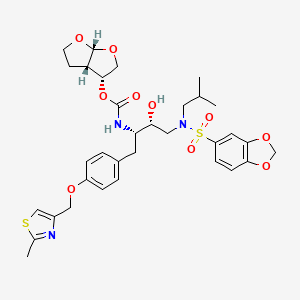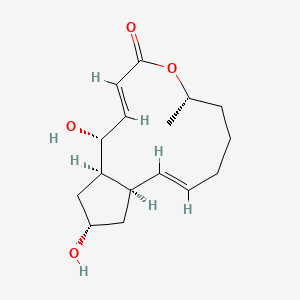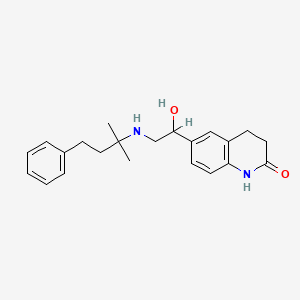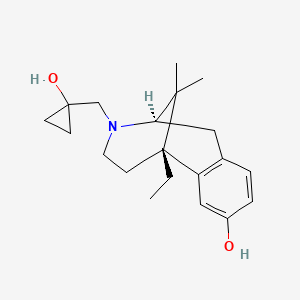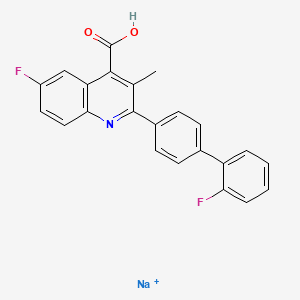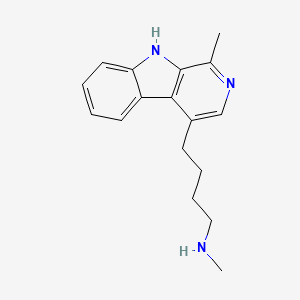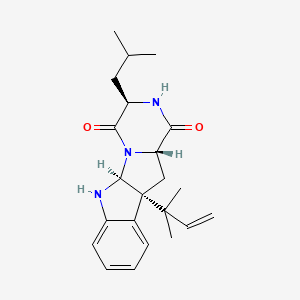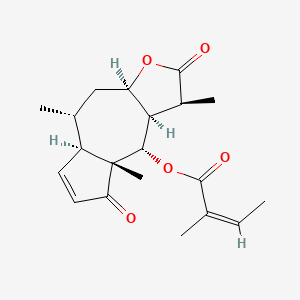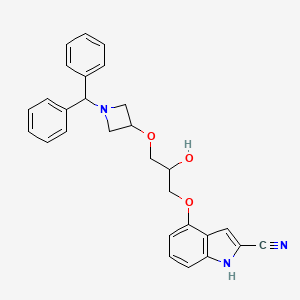
4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
描述
BDF-9148 是一种钠通道调节剂,以其正性肌力作用而闻名,这意味着它可以增强心肌的收缩力。 该化合物在结构上与另一种钠通道调节剂 DPI 201-106 相关,但具有不同的部分,使其具有独特的特性 .
准备方法
合成路线和反应条件: BDF-9148 的合成涉及将 DPI 201-106 的哌嗪基部分修饰为氮杂环丁烷-3-氧基部分。 详细的合成路线和反应条件在公共领域中不易获得,但通常涉及诸如亲核取代和环化反应等有机合成技术 .
化学反应分析
反应类型: BDF-9148 主要经历涉及钠通道的反应。 它不会显着改变 β 细胞的电活动,表明其主要靶点是钠通道 .
常用试剂和条件: 该化合物通常在其他钠通道调节剂(如维拉毒素和河豚毒素)存在的情况下进行研究,以了解其对钠通道活性的影响 .
形成的主要产物: 涉及 BDF-9148 的反应形成的主要产物通常与其与钠通道的相互作用有关,导致钠离子流入增加,并随后产生生理效应 .
科学研究应用
BDF-9148 因其正性肌力作用而被广泛研究,使其成为治疗心力衰竭的潜在候选药物。 它通过增强钠离子流入来增加来自不同物种(包括人类)的心肌收缩力 . 该化合物还被研究了其对未成熟兔心脏心肌能量学和血流动力学的影响 .
作用机制
BDF-9148 通过调节钠通道发挥作用,导致这些通道的开放概率增加。 这导致钠离子流入增强,随后增强心肌的收缩力 . 该化合物不会显着影响腺苷酸环化酶途径,表明其作用方式与 cAMP 无关 .
相似化合物的比较
类似化合物:
- DPI 201-106
- BDF 9198
独特性: BDF-9148 独特之处在于它能够在不显着影响心率的情况下增加收缩力,这与 DPI 201-106 不同,DPI 201-106 具有更明显的负性变时作用 . 此外,BDF-9148 在某些心脏制剂中的有效性已被证明高于 DPI 201-106 .
属性
CAS 编号 |
120838-62-2 |
|---|---|
分子式 |
C28H27N3O3 |
分子量 |
453.5 g/mol |
IUPAC 名称 |
4-[3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2 |
InChI 键 |
KQQFGABYYXEKDM-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |
规范 SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate 4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile BDF 9148 BDF 9196 BDF-9148 BDF-9196 BDF9196 LY 341311 LY 366634 LY-341311 LY341311 LY366634 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)
